molecular formula C11H13Cl2NO B5860823 4-(2,3-dichlorobenzyl)morpholine

4-(2,3-dichlorobenzyl)morpholine

Cat. No.: B5860823
M. Wt: 246.13 g/mol
InChI Key: UMOUJDYMYCEROQ-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorobenzyl)morpholine (compound 12 in ) is a benzylmorpholine derivative featuring a morpholine ring substituted at the 4-position with a 2,3-dichlorobenzyl group. Its structure combines the electron-rich morpholine moiety with a halogenated aromatic system, influencing both physicochemical properties and biological activity.

Properties

IUPAC Name

4-[(2,3-dichlorophenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-10-3-1-2-9(11(10)13)8-14-4-6-15-7-5-14/h1-3H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOUJDYMYCEROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The activity and selectivity of benzylmorpholine derivatives are highly dependent on the position and type of substituents on the benzyl ring. Key analogs and their structural differences are summarized below:

Table 1: Structural Comparison of Benzylmorpholine Analogs
Compound Name Benzyl Substituents Key Features/Applications Source
4-(2,3-Dichlorobenzyl)morpholine 2,3-dichloro CYP2A13 inhibitor candidate
4-(2,6-Dichlorobenzyl)morpholine 2,6-dichloro Structural analog for SAR studies
4-(2,4-Dichlorobenzyl)morpholine 2,4-dichloro Comparative CYP inhibition
4-(3,4-Dichlorobenzyl)-indole-morpholine 3,4-dichloro (indole-linked) Anti-TB activity (MIC = 6.25 μg/ml)
4-(4-Nitrobenzyl)morpholine 4-nitro Crystallographic study (electron-withdrawing group)
VPC-14449 Thiazolyl-2,4-dibromoimidazole Androgen receptor modulation

Key Observations:

  • Halogen Position: The anti-TB activity of 4-((1-(3,4-dichlorobenzyl)-1H-indol-3-yl)methyl)morpholine (MIC = 6.25 μg/ml, ) suggests that 3,4-dichloro substitution enhances antimycobacterial activity compared to 2,3-dichloro analogs. However, CYP2A13 inhibition () may favor 2,3-dichloro positioning due to steric or electronic interactions.
  • Heterocyclic Linkages: VPC-14449 () demonstrates that replacing the benzyl group with a thiazolyl-imidazole system shifts pharmacological targets (e.g., androgen receptor vs. CYP enzymes).

Physicochemical Properties

  • Crystallinity: 4-(4-Nitrobenzyl)morpholine () crystallizes in a monoclinic system (space group P2₁/c), with intermolecular hydrogen bonds stabilizing the structure—a property that may differ in halogenated analogs due to altered steric demands .

Q & A

What are the established synthetic routes for preparing 4-(2,3-dichlorobenzyl)morpholine, and what critical reaction parameters influence yield?

Answer:
The synthesis typically involves nucleophilic substitution between 2,3-dichlorobenzyl chloride and morpholine under basic conditions. Key parameters include:

  • Base selection : Cesium carbonate or potassium carbonate facilitates deprotonation of morpholine, enhancing nucleophilicity .
  • Solvent choice : Polar aprotic solvents like acetonitrile or dichloromethane improve reaction efficiency .
  • Purification : Silica gel column chromatography (hexane/ethyl acetate) or reverse-phase C18 chromatography (acetonitrile/water) ensures high purity .
    Critical to monitor reaction temperature (65–80°C) to avoid side reactions like over-alkylation .

How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Answer:

  • Liquid Chromatography-Mass Spectrometry (LCMS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .
  • HPLC : Retention time analysis (e.g., 0.62–0.68 minutes under SMD-TFA05 conditions) validates purity .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., benzyl protons at δ 4.3–4.5 ppm) .
  • Elemental Analysis : Validates stoichiometry of C, H, N, and halogens .

What structural analogs of this compound have been studied, and how do substituent variations impact biological activity?

Answer:
Comparative studies () highlight:

CompoundSubstituentsKey Differences
4-(2-Bromo-4-fluorobenzyl)morpholineBr at 2, F at 4Reduced steric hindrance vs. dichloro analogs
4-(2,4-Dichlorobenzyl)morpholineCl at 2 and 4Lower CYP2A13 inhibition vs. 2,3-dichloro isomer
4-(3-Methylazetidin-3-yl)morpholineAzetidine ringAltered ring strain affects binding kinetics
The 2,3-dichloro configuration enhances electron-withdrawing effects, improving enzyme inhibition (e.g., CYP2A13) .

What experimental strategies are recommended to resolve discrepancies in reported enzymatic inhibition data for benzylmorpholine derivatives?

Answer:

  • Isothermal Titration Calorimetry (ITC) : Directly measures binding affinity and stoichiometry .
  • X-ray Crystallography : Resolves binding modes (e.g., halogen interactions with catalytic residues) .
  • Assay standardization : Control pH, temperature, and co-factor concentrations to minimize variability .
  • Purity validation : Use LCMS/HPLC to rule out impurities skewing results .

How does the choice of solvent and base affect the nucleophilic substitution reaction in synthesizing this compound?

Answer:

  • Solvent : Acetonitrile increases reaction rate due to high polarity, while toluene may slow kinetics but reduce side reactions .
  • Base : Cesium carbonate (strong, non-nucleophilic) outperforms NaOH in avoiding hydrolysis of benzyl chloride .
  • Additives : Tetrabutylammonium iodide (phase-transfer catalyst) enhances morpholine’s accessibility in biphasic systems .

What in vitro assays are most suitable for evaluating the inhibitory potential of this compound against cytochrome P450 isoforms?

Answer:

  • Fluorometric assays : Monitor CYP2A13 activity using 7-ethoxycoumarin deethylation .
  • IC₅₀ determination : Dose-response curves with recombinant enzymes (e.g., 0.1–100 µM test range) .
  • Competitive inhibition studies : Use ketoconazole as a positive control to validate specificity .

How can researchers utilize computational chemistry to predict the binding mode of this compound with target enzymes?

Answer:

  • Molecular docking (AutoDock Vina) : Screens poses in CYP2A13’s active site, prioritizing halogen-bond interactions .
  • Molecular Dynamics (MD) simulations : Assess stability of docked complexes over 100 ns trajectories .
  • QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with inhibitory potency .

What are the key considerations when scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Solvent volume reduction : Switch to continuous flow reactors to handle large-scale acetonitrile use .
  • Temperature control : Maintain 65–80°C to prevent exothermic runaway .
  • Purification scalability : Replace column chromatography with recrystallization (ethyl acetate/hexane) .

How do electronic effects of the dichlorobenzyl group influence the reactivity of morpholine derivatives in further functionalization reactions?

Answer:

  • Electron-withdrawing Cl groups : Direct electrophilic substitution to meta/para positions .
  • Friedel-Crafts acylation : Enhanced benzyl carbon electrophilicity facilitates acyl group addition .
  • Suzuki coupling : Bromine/iodine analogs (e.g., 4-(2-bromo derivative) enable cross-coupling for SAR expansion .

What analytical techniques are critical for assessing the stability of this compound under various storage conditions?

Answer:

  • Accelerated stability testing : 40°C/75% RH for 6 months with periodic LCMS/HPLC checks .
  • Mass spectrometry : Detects degradation products (e.g., dechlorinated or oxidized species) .
  • Karl Fischer titration : Monitors moisture uptake in solid-state samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,3-dichlorobenzyl)morpholine
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